![molecular formula C9H9N3O2 B13074815 4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13074815.png)
4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a but-2-yn-1-ylamino group at the 4-position and a carboxylic acid group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the But-2-yn-1-ylamino Group: The but-2-yn-1-ylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with but-2-yn-1-amine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 5-position of the pyrimidine ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-yn-1-ylamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the but-2-yn-1-ylamino group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydride.
Major Products
The major products formed from these reactions include oxo derivatives, reduced derivatives, and various substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of cancer and infectious diseases.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities, making them valuable for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism by which 4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid
- 4-[(But-2-yn-1-yl)amino]pyridine-5-carboxylic acid
- 4-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
Uniqueness
4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is unique due to the specific positioning of the but-2-yn-1-ylamino group and the carboxylic acid group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in different scientific and industrial fields.
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
4-(but-2-ynylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-3-4-11-8-7(9(13)14)5-10-6-12-8/h5-6H,4H2,1H3,(H,13,14)(H,10,11,12) |
InChI-Schlüssel |
UQFCTEMDTZHGJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCNC1=NC=NC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)

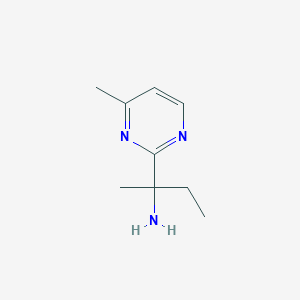
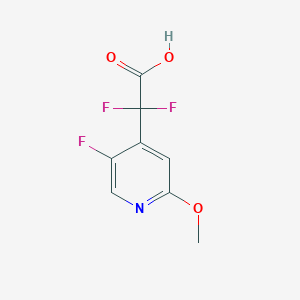
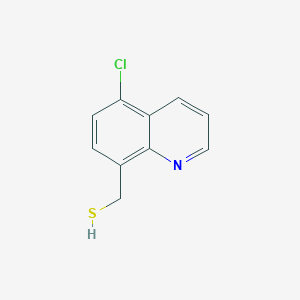

![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)
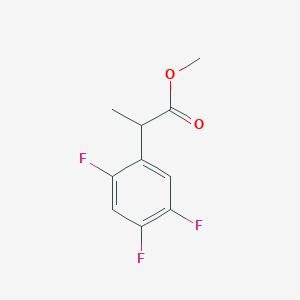

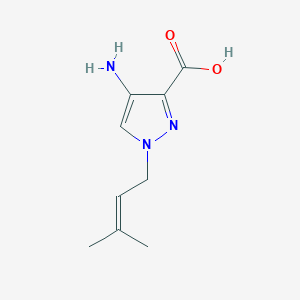
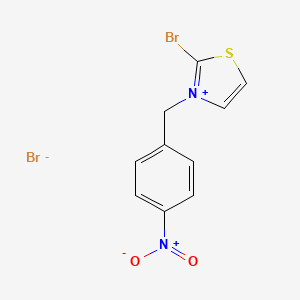
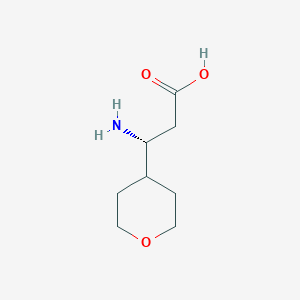
![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)

